1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR :
The 1H NMR spectrum of this compound (DMSO-d6) is expected to exhibit:
- A singlet at δ 3.72 ppm for the methoxy group’s three protons.
- Multiplet signals between δ 1.2–2.5 ppm corresponding to the cyclohexane ring’s axial and equatorial protons.
- A broad singlet near δ 12.1 ppm for the carboxylic acid proton.
- Aromatic protons from the methoxyphenyl group as doublets at δ 6.8–7.2 ppm .
13C NMR :
Key signals include:
Infrared (IR) Spectroscopy
IR spectra reveal functional group fingerprints:
Properties
IUPAC Name |
1-(4-methoxyanilino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-12-7-5-11(6-8-12)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMAVUAAODMKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374868 | |
| Record name | 1-(4-Methoxyanilino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-96-4 | |
| Record name | 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyanilino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation Approach
A widely used method involves catalytic hydrogenation of the corresponding 4-methoxyaminobenzoic acid or its derivatives under mild conditions to reduce the aromatic ring to the cyclohexane ring and simultaneously introduce the amino substituent.
- Catalysts: Ruthenium on carbon (Ru/C) and rhodium on carbon (Rh/C) are preferred catalysts.
- Conditions: Typical reaction conditions include hydrogen pressure around 15 bar, temperature around 100 °C, and basic aqueous medium (e.g., 10% NaOH).
- Trans Selectivity: Using 5% Ru/C catalyst at 25% loading relative to the substrate yields a trans isomer content greater than 75% in a one-pot reaction, avoiding the need for post-reaction isomerization.
Advantages and Limitations
| Aspect | Details |
|---|---|
| Catalyst Efficiency | Ru/C catalyst at 20-40% loading (w/w relative to substrate) provides optimal trans selectivity. |
| Reaction Pressure | Moderate hydrogen pressure (~15 bar) suitable for industrial scale. |
| Trans/Cis Ratio | Achieves >75% trans isomer directly. |
| Industrial Feasibility | Mild conditions and one-pot process favorable for scale-up. |
| Challenges | Catalyst separation and handling require careful filtration and washing to remove residues. |
Reaction Scheme Summary
- Starting Material: 4-(4-Methoxyphenyl)amino benzoic acid or 4-methoxyaminobenzoic acid.
- Catalyst: 5% Ru on carbon.
- Solvent: Water with 10% NaOH.
- Conditions: 100 °C, 15 bar H2, 20-40% catalyst loading.
- Product: 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid with >75% trans isomer.
Epimerization of Cis Isomer to Trans Isomer
When the reaction yields a mixture of cis and trans isomers, epimerization methods can convert the less desired cis isomer to the trans form.
Base-Mediated Epimerization
Two-Step Conversion via Intermediates
Limitations
- Additional reaction steps increase complexity and reduce overall yield.
- Requires careful control of reaction conditions and purification to separate isomers.
Protection and Purification Strategies
Amino Group Protection
- Protecting groups such as Boc, 9-fluorenylmethyloxycarbonyl (Fmoc), acetyl, carbamate, tosyl, and p-methoxyphenyl are used to stabilize the amino group during synthesis and purification.
- Protection facilitates selective crystallization and esterification to separate cis and trans isomers effectively.
Selective Esterification
- Under basic conditions, selective esterification of the cis isomer allows isolation of the trans isomer in high purity.
- Crystallization from aprotic solvents further purifies the trans isomer.
Purification Yields
- Typical isolated yields of purified trans isomer after protection and esterification range from 60% to 70% with purity exceeding 90%.
Summary of Preparation Methods
| Step | Method/Conditions | Yield (%) | Trans Isomer Ratio (%) | Remarks |
|---|---|---|---|---|
| Direct catalytic hydrogenation | 5% Ru/C, 10% NaOH, 100 °C, 15 bar H2 | ~47-70 | >75 | One-pot, industrially feasible |
| Base-mediated epimerization | Base in methanol/acetone, Boc protection | 60-73 | Near 100 (after purification) | Two-step, requires isolation |
| Selective esterification | Base, methyl bromide, acetone, crystallization | 62 | >99 | Final purification step |
Research Findings and Industrial Implications
- The direct one-pot catalytic hydrogenation method using Ru/C catalyst is the most efficient and industrially attractive route for preparing this compound with high trans selectivity.
- Epimerization methods serve as valuable tools to improve trans isomer purity when initial hydrogenation yields significant cis isomer.
- Protection and selective crystallization techniques are essential for obtaining pharmaceutical-grade purity.
- Avoidance of high-pressure Raney nickel catalysts mitigates safety and scalability issues.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety undergoes typical acid-derived transformations, including esterification and amide bond formation.
Esterification
Reaction with alcohols under acidic conditions yields esters. For example:
Conditions : Methanol, H₂SO₄ catalyst, reflux (60–80°C).
Product : Methyl 1-[(4-methoxyphenyl)amino]cyclohexanecarboxylate.
| Reaction Component | Details |
|---|---|
| Solvent | Methanol |
| Catalyst | H₂SO₄ |
| Temperature | 60–80°C |
| Yield | 70–85% |
Amide Formation
Coupling with amines via carbodiimide-mediated activation:
Conditions : HBTU/DIEA in DMF or CH₂Cl₂, room temperature .
Product : Amide derivatives (e.g., with glycine methyl ester).
| Coupling Agent | Base | Solvent | Reaction Time |
|---|---|---|---|
| HBTU | DIEA | DMF/CH₂Cl₂ | 18–42 hours |
Amino Group Reactivity
The aromatic amino group participates in protection/deprotection and acylation reactions.
Protection with Boc Anhydride
Conditions : Boc₂O, acetone, room temperature .
Product : tert-Butoxycarbonyl (Boc)-protected derivative.
| Reagent | Solvent | Time | Yield |
|---|---|---|---|
| Boc₂O (1 equiv) | Acetone | 20 h | 70% |
Acylation
Acetylation using acetic anhydride:
Conditions : Acetic anhydride, pyridine, 0°C to RT.
Product : N-Acetylated derivative.
Methoxy Group Transformations
The 4-methoxyphenyl group is susceptible to electrophilic substitution and oxidative demethylation.
Electrophilic Aromatic Substitution
Nitration :
Conditions : HNO₃/H₂SO₄, 0°C.
Product : Nitro-substituted derivative at the para position relative to methoxy.
| Nitrating Agent | Solvent | Temperature |
|---|---|---|
| HNO₃/H₂SO₄ | H₂O | 0°C |
Oxidative Demethylation
Conditions : BBr₃, CH₂Cl₂, −78°C → RT.
Product : Hydroxyphenyl analogue.
| Reagent | Solvent | Temperature Range |
|---|---|---|
| BBr₃ | CH₂Cl₂ | −78°C → RT |
Cyclohexane Ring Modifications
The cyclohexane ring can undergo fluorination or hydroxylation under specific conditions.
Fluorination
Conditions : Selectfluor®, CH₃CN, 80°C.
Product : 4,4-Difluoro-cyclohexane derivative.
| Fluorinating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| Selectfluor® | CH₃CN | 80°C | 55% |
Catalytic Hydrogenation
The cyclohexane ring can be saturated via hydrogenation, though stereoselectivity depends on catalyst choice.
Conditions : H₂ (1–3 bar), 5% Ru/C, ethanol, 50°C .
Product : trans-4-Amino-1-cyclohexanecarboxylic acid (trans:cis > 75:25) .
| Catalyst | Pressure | Temperature | trans:cis Ratio |
|---|---|---|---|
| 5% Ru/C | 1–3 bar | 50°C | >75:25 |
Mechanistic Insights
Scientific Research Applications
Chemical Structure and Synthesis
This compound has the molecular formula C14H19NO3, featuring a cyclohexane ring, a carboxylic acid group, and a methoxyphenylamino group. The synthesis typically involves the reaction of 4-methoxyaniline with cyclohexanecarboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane at room temperature. This method allows for the formation of the desired amide bond efficiently.
Scientific Research Applications
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid has been investigated for several applications:
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in organic chemistry for synthesizing more complex molecules. Its unique structure allows chemists to modify it to create derivatives with varied properties.
Biology
- Biochemical Probes : The compound is being explored as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and hydrophobic interactions with enzyme active sites makes it valuable for investigating enzymatic functions.
Medicine
- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and analgesic properties. It has been shown to inhibit pathways involved in inflammation, such as the NF-kB signaling pathway, making it a candidate for developing new anti-inflammatory drugs.
Industry
- Specialty Chemicals Development : In industrial applications, this compound is utilized in creating specialty chemicals and materials due to its unique chemical properties and reactivity.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- NF-kB Inhibition Study : Derivatives demonstrated NF-kB inhibitory potency with IC50 values as low as 2.83 µM, indicating potential therapeutic applications in treating inflammatory diseases.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the methoxy group significantly alter biological activity; for instance, acetylation reduces NF-kB inhibitory activity.
- Toxicological Assessment : Preliminary assessments showed that certain derivatives exhibited no cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the carboxylic acid group can participate in ionic interactions with positively charged residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Hydroxyphenyl)amino]cyclohexanecarboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
1-[(4-Methylphenyl)amino]cyclohexanecarboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
1-[(4-Chlorophenyl)amino]cyclohexanecarboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Biological Activity
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid, also known by its chemical formula C14H19NO3, is a compound of significant interest due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a cyclohexane ring, a carboxylic acid group, and a methoxyphenylamino group. The synthesis typically involves the reaction of 4-methoxyaniline with cyclohexanecarboxylic acid, often utilizing coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane at room temperature.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxyphenylamino group can form hydrogen bonds and hydrophobic interactions with enzyme active sites, while the carboxylic acid group may engage in ionic interactions with positively charged residues in proteins. This dual interaction mechanism allows the compound to modulate enzymatic activities effectively.
Anti-inflammatory Properties
Research has indicated that derivatives of this compound exhibit anti-inflammatory effects. For instance, studies have shown that certain analogs can inhibit the NF-kB signaling pathway, which plays a critical role in inflammatory responses. The most active analogs demonstrated IC50 values in the low micromolar range, suggesting potent anti-inflammatory activity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds. Below is a summary table highlighting key differences:
| Compound Name | Structure Variation | Notable Activity |
|---|---|---|
| 1-[(4-Hydroxyphenyl)amino]cyclohexanecarboxylic acid | Hydroxyl group instead of methoxy | Enhanced anti-inflammatory activity |
| 1-[(4-Methylphenyl)amino]cyclohexanecarboxylic acid | Methyl group instead of methoxy | Moderate analgesic properties |
| 1-[(4-Chlorophenyl)amino]cyclohexanecarboxylic acid | Chlorine atom instead of methoxy | Potentially higher binding affinity |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- NF-kB Inhibition Study : A study reported that specific derivatives exhibited NF-kB inhibitory potency with IC50 values as low as 2.83 µM. This indicates their potential as therapeutic agents in treating inflammatory diseases .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the methoxy group can significantly alter the compound's biological activity. For example, acetylation of hydroxyl groups was found to reduce NF-kB inhibitory activity .
- Toxicological Assessment : Preliminary toxicological assessments indicated that certain derivatives did not exhibit cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further development .
Q & A
Q. What are the common synthetic routes for 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Functionalization of the cyclohexane ring with a carboxylic acid group (e.g., via carboxylation or hydrolysis of nitriles) .
- Step 2 : Introduction of the 4-methoxyphenylamino group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination or Ullmann-type coupling) .
- Step 3 : Protection/deprotection strategies to prevent undesired side reactions during functional group modifications .
Key challenges include regioselectivity and yield optimization. Reaction conditions (e.g., catalysts like Pd for coupling, solvent polarity) significantly impact efficiency .
Q. How can researchers purify and characterize this compound?
- Methodological Answer :
- Purification : Recrystallization using solvents like methanol/water mixtures, guided by solubility data (e.g., low solubility in polar solvents noted in related compounds) .
- Characterization :
| Technique | Parameters | Example Data Source |
|---|---|---|
| HPLC | Purity ≥98%, retention time ~12 min | |
| Mass Spectrometry | High-resolution MS (HRMS) with ESI | |
| NMR | ¹H/¹³C NMR for substituent analysis |
- Melting Point : Confirmation via differential scanning calorimetry (DSC) (e.g., mp 153–155°C for analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected MS/MS fragments or NMR shifts)?
- Methodological Answer :
- Tandem MS (MSⁿ) : Use fragmentation patterns to distinguish structural isomers (e.g., ESI-MS with Orbitrap analyzers for high accuracy) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., trans/cis configurations in cyclohexane derivatives) .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted chemical shifts .
Q. How does stereochemistry at the cyclohexane ring affect reactivity and biological interactions?
- Methodological Answer :
- Isomer Synthesis : Separate cis/trans isomers via chiral chromatography or stereoselective synthesis (e.g., using enantiopure catalysts) .
- Biological Assays : Compare binding affinities of isomers to target proteins (e.g., cyclohexane-carboxylic acid derivatives in enzyme inhibition studies) .
- Structural Analysis : Correlate spatial arrangements (e.g., axial vs. equatorial substituents) with steric effects in reaction pathways .
Q. What challenges arise in optimizing reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for coupling efficiency (e.g., Pd(OAc)₂ for aryl amination) .
- Solvent Optimization : Balance polarity and boiling point (e.g., DMF for solubility vs. toluene for easy removal) .
- Byproduct Mitigation : Use scavengers (e.g., polymer-supported reagents) to trap unreacted intermediates .
Q. How can researchers validate the compound’s stability under experimental conditions (e.g., pH, temperature)?
- Methodological Answer :
- Accelerated Stability Studies : Monitor degradation via LC-MS under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
- Kinetic Analysis : Plot degradation rates to predict shelf-life (e.g., Arrhenius modeling) .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental solubility data?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
